

Illuminating Cellular Redox: Fluorescent Probes for Imaging Intracellular NADPH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor in a myriad of cellular processes, including anabolic biosynthesis, antioxidant defense, and redox signaling. The ability to visualize and quantify intracellular NADPH levels in real-time is paramount for understanding cellular metabolism and its dysregulation in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This document provides a detailed overview of currently available fluorescent probes for imaging intracellular NADPH, complete with their quantitative properties and comprehensive protocols for their application in live-cell imaging.

Fluorescent Probes for Intracellular NADPH Imaging

A variety of fluorescent probes have been developed to monitor intracellular NADPH levels, broadly categorized into genetically encoded sensors and small-molecule probes. Each class offers distinct advantages and is suited for different experimental needs.

Genetically Encoded NADPH Biosensors: These probes are proteins engineered to change their fluorescent properties upon binding to NADPH. The iNap series of sensors are prominent examples, offering ratiometric and pH-resistant measurements.[1][2][3][4] They can be targeted

to specific subcellular compartments, providing insights into the spatial dynamics of NADPH metabolism.[2][3]

Small-Molecule NADPH Probes: These are synthetic molecules that exhibit fluorescence upon reaction with or binding to NAD(P)H.[5][6] They offer the advantage of straightforward cell loading without the need for genetic manipulation. However, some small-molecule probes may react with both NADH and NADPH, requiring careful experimental design to distinguish between the two.[5][6]

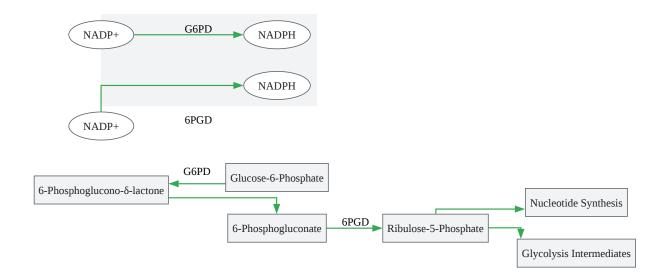
Quantitative Data of Selected Fluorescent Probes for NADPH

For a comparative analysis, the key photophysical and sensing properties of representative genetically encoded and small-molecule fluorescent probes for NADPH are summarized in the table below.

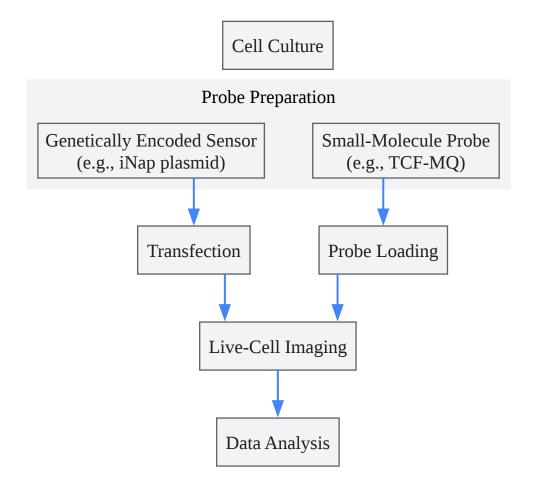
Probe Name	Туре	Excitatio n (nm)	Emission (nm)	Dynamic Range	Dissociati on Constant (Kd)	Key Features
iNap1	Genetically Encoded	~420 and ~500	~515	~900% ratiometric change	~3.1 μM (cytosol)	Ratiometric , pH- resistant, suitable for cytosolic NADPH imaging.[2] [3][7]
iNap3	Genetically Encoded	~420 and ~500	~515	Similar to iNap1	~37 µM (mitochond ria)	Ratiometric , pH- resistant, optimized for higher NADPH concentrati ons in mitochondr ia.[3]
TCF-MQ	Small Molecule	582	610	Significant fluorescenc e enhancem ent	Not reported	High sensitivity (LOD: 6 nM), good selectivity.
CyQ-1	Small Molecule	500	583	Highly linear response	Not reported	Rapid response, low detection limit (13.2 nM).[6]

JZL1707

Small
Molecule


Strong
Strong
Huorescenc
e signal

Strong
TRITC/Cy3
filter sets.
[8]


Signaling Pathways and Experimental Workflow NADPH Metabolism and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a major source of cellular NADPH.[9][10][11] Visualizing NADPH levels with fluorescent probes allows for the real-time monitoring of PPP activity and its response to various stimuli.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Genetically encoded fluorescent sensors reveal dynamic regulation of NADPH metabolism
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetically encoded fluorescent sensors reveal dynamic regulation of NADPH metabolism
 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring NAD(P)H by an ultrasensitive fluorescent probe to reveal reductive stress induced by natural antioxidants in HepG2 cells under hypoxia PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD(P)H Activated Fluorescent Probe for Rapid Intraoperative Pathological Diagnosis and Tumor Histological Grading PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Meter™ Intracellular NADH/NADPH Fluorescence Imaging Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Pentose phosphate pathway Wikipedia [en.wikipedia.org]
- 11. Overview of Pentose Phosphate Pathway Creative Proteomics [metabolomics.creative-proteomics.com]
- To cite this document: BenchChem. [Illuminating Cellular Redox: Fluorescent Probes for Imaging Intracellular NADPH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831252#fluorescent-probes-for-imaging-intracellular-nadph]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com